molecular formula C15H24O2 B15175940 (E)-5-Undecylidenefuran-2(5H)-one CAS No. 77085-57-5

(E)-5-Undecylidenefuran-2(5H)-one

Cat. No.: B15175940
CAS No.: 77085-57-5
M. Wt: 236.35 g/mol
InChI Key: QIKKUOPGWZUABH-SDNWHVSQSA-N
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Description

(E)-5-Undecylidenefuran-2(5H)-one is an organic compound characterized by its furan ring structure with an undecylidene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Undecylidenefuran-2(5H)-one typically involves the reaction of furan-2(5H)-one with an appropriate aldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Undecylidenefuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-5-Undecylidenefuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-Undecylidenefuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • (E)-5-Decylidenefuran-2(5H)-one
  • (E)-5-Dodecylidenefuran-2(5H)-one
  • (E)-5-Nonylidenefuran-2(5H)-one

Comparison: (E)-5-Undecylidenefuran-2(5H)-one is unique due to its specific chain length and the position of the double bond, which can influence its reactivity and biological activity. Compared to its analogs with shorter or longer chains, this compound may exhibit different physical properties and chemical behavior, making it suitable for specific applications.

Properties

CAS No.

77085-57-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(5E)-5-undecylidenefuran-2-one

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15(16)17-14/h11-13H,2-10H2,1H3/b14-11+

InChI Key

QIKKUOPGWZUABH-SDNWHVSQSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/1\C=CC(=O)O1

Canonical SMILES

CCCCCCCCCCC=C1C=CC(=O)O1

Origin of Product

United States

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